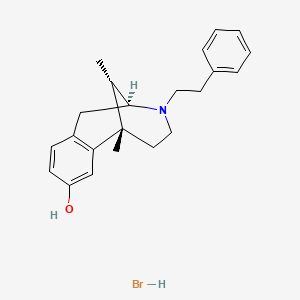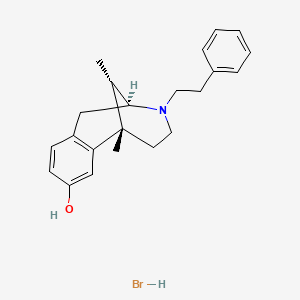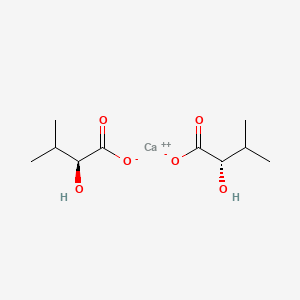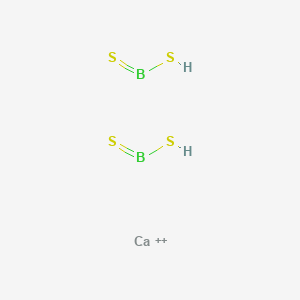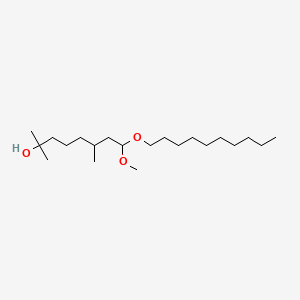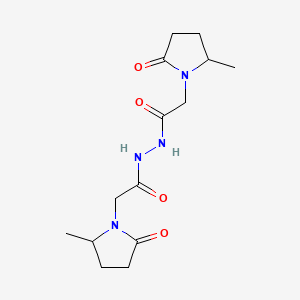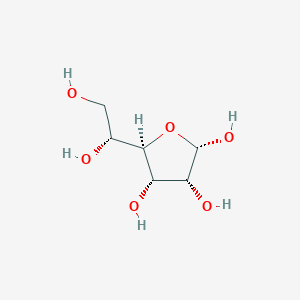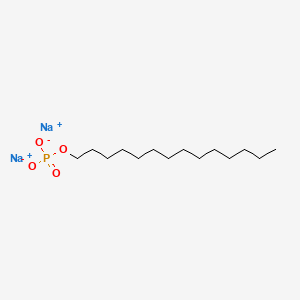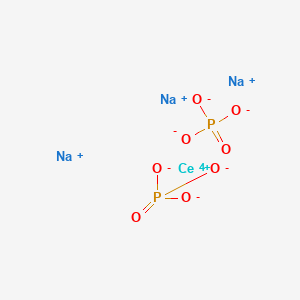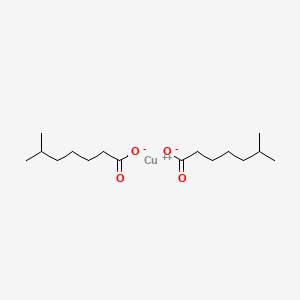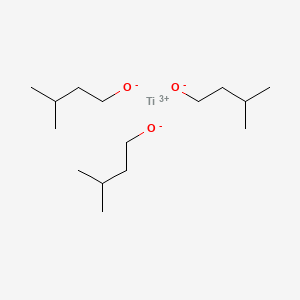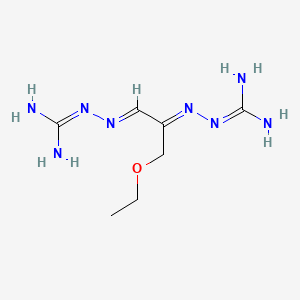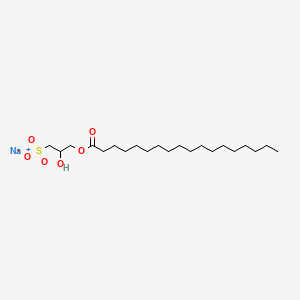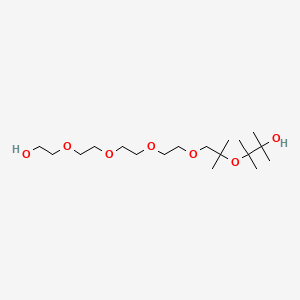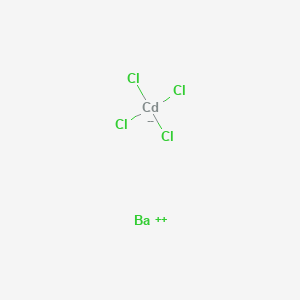
Barium tetrachlorocadmate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium tetrachlorocadmate(2-) is an inorganic compound with the molecular formula BaCdCl₄. It is a coordination compound consisting of barium and cadmium ions coordinated with chloride ions. This compound is known for its unique structural and chemical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Barium tetrachlorocadmate(2-) can be synthesized through a reaction between barium chloride and cadmium chloride in an aqueous solution. The reaction typically involves mixing equimolar amounts of barium chloride and cadmium chloride in water, followed by slow evaporation of the solvent to obtain the crystalline product.
Industrial Production Methods: Industrial production of barium tetrachlorocadmate(2-) involves similar methods but on a larger scale. The process includes the careful control of reaction conditions such as temperature, concentration, and pH to ensure high purity and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Barium tetrachlorocadmate(2-) primarily undergoes precipitation reactions. When mixed with solutions containing sulfate ions, it forms insoluble barium sulfate and cadmium sulfate.
Common Reagents and Conditions:
Precipitation Reaction: When barium tetrachlorocadmate(2-) reacts with sodium sulfate, barium sulfate and cadmium sulfate precipitate out of the solution.
Major Products:
Barium Sulfate (BaSO₄): A white, insoluble solid commonly used in medical imaging and industrial applications.
Cadmium Sulfate (CdSO₄): A soluble compound used in electroplating and as a precursor for other cadmium compounds.
Wissenschaftliche Forschungsanwendungen
Barium tetrachlorocadmate(2-) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other cadmium-based compounds and materials.
Biology: Studied for its potential effects on biological systems, particularly in understanding the toxicity and environmental impact of cadmium.
Medicine: Investigated for its potential use in diagnostic imaging due to the radiopaque properties of barium.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of barium tetrachlorocadmate(2-) involves its interaction with biological and chemical systems. The compound’s effects are primarily due to the presence of cadmium ions, which can interfere with various biochemical pathways. Cadmium ions can bind to proteins and enzymes, disrupting their normal function and leading to toxic effects.
Vergleich Mit ähnlichen Verbindungen
Barium Tetrachloromercurate(2-): Similar in structure but contains mercury instead of cadmium.
Barium Tetrachlorozincate(2-): Contains zinc instead of cadmium.
Barium Tetrachlorocobaltate(2-): Contains cobalt instead of cadmium.
Uniqueness: Barium tetrachlorocadmate(2-) is unique due to the specific properties imparted by the cadmium ions. Cadmium’s chemical behavior and toxicity differ significantly from other metals, making barium tetrachlorocadmate(2-) distinct in its applications and effects.
Eigenschaften
CAS-Nummer |
99587-10-7 |
|---|---|
Molekularformel |
BaCdCl4 |
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
barium(2+);tetrachlorocadmium(2-) |
InChI |
InChI=1S/Ba.Cd.4ClH/h;;4*1H/q2*+2;;;;/p-4 |
InChI-Schlüssel |
ISPBPZMSUYBPQH-UHFFFAOYSA-J |
Kanonische SMILES |
Cl[Cd-2](Cl)(Cl)Cl.[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


